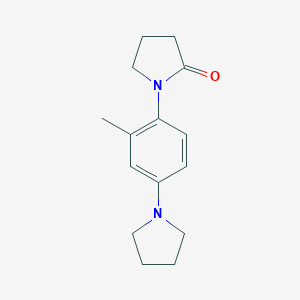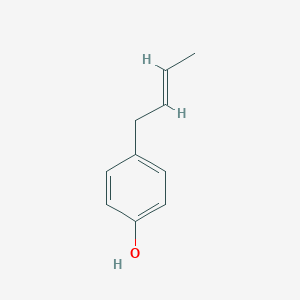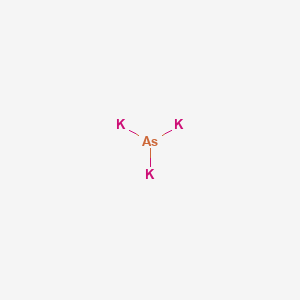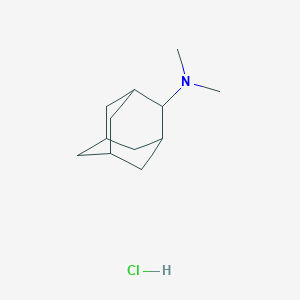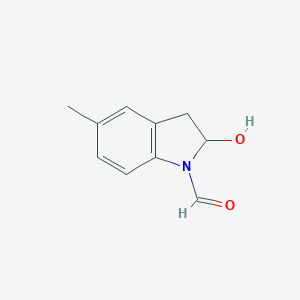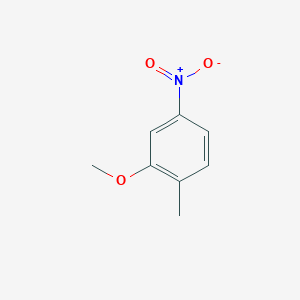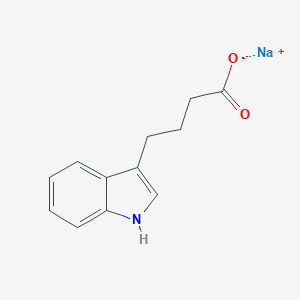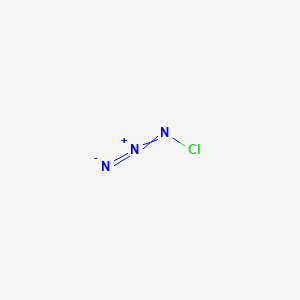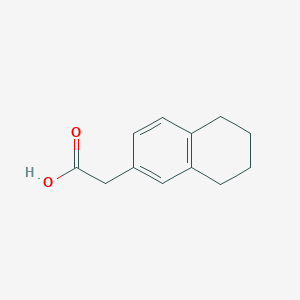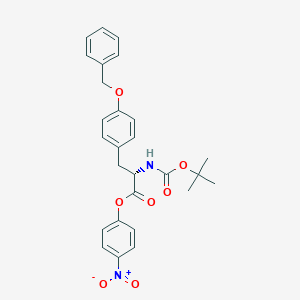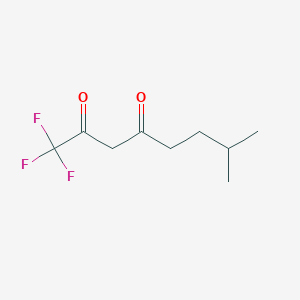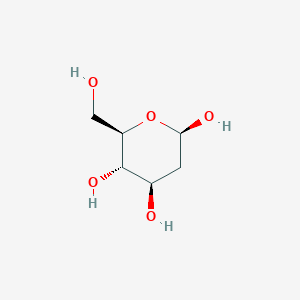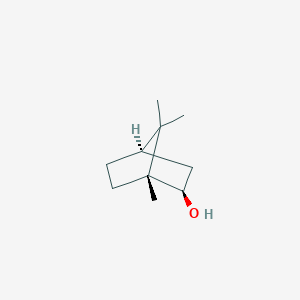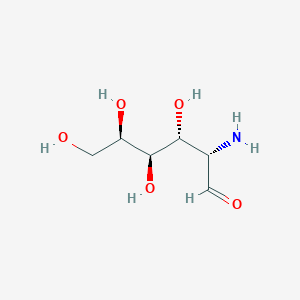
(2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal, also known as erythrulose, is a natural ketose sugar that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Erythrulose works by reacting with the amino acids in the outermost layer of the skin to produce a brown pigment called melanoidin. This pigment gives the skin a natural-looking tan without the harmful effects of UV radiation. Erythrulose also has antioxidant properties that protect the skin from oxidative stress and premature aging.
Effets Biochimiques Et Physiologiques
Erythrulose has been shown to have several biochemical and physiological effects. It has been found to increase the expression of genes involved in melanin synthesis, leading to a more prolonged and natural-looking tan. Erythrulose also increases the production of collagen, elastin, and hyaluronic acid, which are essential for maintaining healthy skin. Additionally, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal is its natural origin, which makes it a safe and eco-friendly alternative to synthetic compounds. Erythrulose is also stable under a wide range of pH and temperature conditions, making it suitable for various applications. However, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal can be challenging to isolate and purify, which can affect its yield and purity.
Orientations Futures
There are several future directions for (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal research. One potential area is the development of new synthesis methods that can increase the yield and purity of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal. Another area is the investigation of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal's potential applications in medicine, such as its use as an anti-cancer agent or as a substrate for drug delivery. Additionally, more research is needed to fully understand the mechanism of action of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal and its effects on the skin and other organs.
Méthodes De Synthèse
Erythrulose can be synthesized from dihydroxyacetone phosphate (DHAP) through the action of triosephosphate isomerase (TPI) and glycerol dehydrogenase (GDH). The process involves the conversion of DHAP into glyceraldehyde-3-phosphate (G3P) by TPI, followed by the reduction of G3P to (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal by GDH. This method provides a cost-effective and sustainable way of producing (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal.
Applications De Recherche Scientifique
Erythrulose has been extensively studied for its potential applications in various fields, including food, cosmetics, and biotechnology. In the food industry, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal is used as a natural sweetener and flavor enhancer. In cosmetics, it is used as a self-tanning agent and skin moisturizer. In biotechnology, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal is used as a substrate for the production of valuable compounds such as erythritol and 2,3-butanediol.
Propriétés
Numéro CAS |
14307-14-3 |
|---|---|
Nom du produit |
(2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal |
Formule moléculaire |
C6H13NO5 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4-,5-,6+/m1/s1 |
Clé InChI |
FZHXIRIBWMQPQF-KAZBKCHUSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@@H](C=O)N)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)N)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



